3-(N-benzyl4-chloro-2-fluorobenzenesulfonamido)propanoic acid
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Overview
Description
3-(N-benzyl4-chloro-2-fluorobenzenesulfonamido)propanoic acid is a complex organic compound with the molecular formula C16H15ClFNO4S It is characterized by the presence of a benzyl group, a chloro-fluoro substituted benzene ring, and a sulfonamido group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-benzyl4-chloro-2-fluorobenzenesulfonamido)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonamide: The reaction between 4-chloro-2-fluorobenzenesulfonyl chloride and benzylamine in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Alkylation: The sulfonamide intermediate is then alkylated with 3-bromopropanoic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(N-benzyl4-chloro-2-fluorobenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonamido group can be involved in redox reactions under specific conditions.
Hydrolysis: The ester linkage in the propanoic acid moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Conversion of the sulfonamido group to sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.
Scientific Research Applications
3-(N-benzyl4-chloro-2-fluorobenzenesulfonamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(N-benzyl4-chloro-2-fluorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamido group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(N-benzyl4-chlorobenzenesulfonamido)propanoic acid: Lacks the fluoro substituent, which may affect its biological activity and chemical reactivity.
3-(N-benzyl4-methoxybenzenesulfonamido)propanoic acid: Contains a methoxy group instead of a chloro-fluoro substitution, leading to different electronic and steric properties.
Uniqueness
3-(N-benzyl4-chloro-2-fluorobenzenesulfonamido)propanoic acid is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, binding affinity, and specificity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[benzyl-(4-chloro-2-fluorophenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO4S/c17-13-6-7-15(14(18)10-13)24(22,23)19(9-8-16(20)21)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQTXJPOAPIBQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(=O)O)S(=O)(=O)C2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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